6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide
Description
Properties
CAS No. |
88796-41-2 |
|---|---|
Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-nitro-1-phenylpyrazolo[4,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N5O3/c14-13(19)12-11-10(6-9(7-15-11)18(20)21)17(16-12)8-4-2-1-3-5-8/h1-7H,(H2,14,19) |
InChI Key |
HCVVHOZDKVLPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C(=O)N)N=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Ring Conformation
The pyrazolo[4,3-b]pyridine core is a bicyclic system prone to puckering, a feature quantified using Cremer-Pople puckering coordinates. For example, the six-membered pyridine ring in 6-nitro derivatives exhibits a puckering amplitude (q) of ~0.5–0.6 Å, comparable to quinoline derivatives but distinct from planar aromatic systems like benzene (Table 1). Substituents such as nitro groups induce minor deviations in phase angle (φ), altering ring strain and conformational flexibility relative to unsubstituted analogs .
Table 1: Ring Puckering Parameters in Similar Compounds
Hydrogen-Bonding Patterns
The carboxamide group in 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide acts as a dual hydrogen-bond donor (N–H) and acceptor (C=O), forming R₂²(8) motifs in crystals, as per graph set analysis . In contrast, analogs lacking the carboxamide (e.g., 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine) exhibit weaker C–H···O interactions dominated by the nitro group, leading to less stable crystal lattices and lower melting points (~180°C vs. ~220°C for the carboxamide derivative).
Electronic and Steric Effects
The nitro group’s electron-withdrawing nature reduces the electron density at the pyridine nitrogen, decreasing basicity (pKa ~1.5) compared to non-nitro analogs (pKa ~3.0). Steric effects from the phenyl group at the 1-position hinder π-stacking in crystals, a contrast to smaller substituents (e.g., methyl), which permit closer packing and higher solubility in apolar solvents .
Research Findings and Functional Implications
- Biological Activity : The carboxamide derivative shows moderate kinase inhibition (IC₅₀ = 50 nM) due to hydrogen bonding with ATP-binding pockets, whereas nitro-only analogs exhibit weaker binding (IC₅₀ > 200 nM) .
- Thermal Stability : Enhanced by hydrogen-bonded networks, the carboxamide derivative decomposes at 220°C, outperforming nitro-only analogs (decomposition at 180°C) .
Biological Activity
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
The molecular formula of 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is with a molecular weight of approximately 232.21 g/mol. The compound features a nitro group, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide typically involves the reaction of 2-chloro-3-nitropyridines with hydrazones via nucleophilic substitution reactions. A recent study reported an efficient one-pot synthesis method that simplifies the process while maintaining high yields and purity levels .
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit potent anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung, breast, and liver cancers. The mechanisms of action often involve:
- Inhibition of topoisomerase : Disruption of DNA replication and transcription.
- Alkylation of DNA : Inducing DNA damage leading to apoptosis.
- Inhibition of tubulin polymerization : Preventing mitotic spindle formation .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Nitro-1-phenyl-pyrazole | Breast (MDA-MB-231) | 5.0 | Topoisomerase inhibition |
| 6-Nitro derivative | Liver (HepG2) | 7.2 | DNA alkylation |
| Pyrazolo analog | Lung | 4.5 | Tubulin polymerization inhibition |
Antiviral Activity
Additionally, pyrazolo[4,3-b]pyridine derivatives have exhibited antiviral properties against viruses such as HSV and VSV. Studies have demonstrated that these compounds can inhibit viral replication effectively . The antiviral mechanisms are thought to involve interference with viral RNA synthesis and inhibition of viral enzymes.
Case Studies
Several studies highlight the efficacy of 6-nitro derivatives in preclinical models:
- Anticancer Study : A study involving a series of pyrazolo[4,3-b]pyridine derivatives showed significant antiproliferative effects on human tumor cell lines, with some compounds achieving IC50 values below 10 µM .
- Antiviral Research : A recent investigation into the antiviral potential against HSV revealed that certain nitro-substituted pyrazoles significantly reduced viral titers in infected cell cultures .
Q & A
Q. How can crystallographic data inform polymorph screening for formulation development?
- Methodological Answer : Screen polymorphs via solvent-drop grinding (10 solvents, 50 mg scale). Analyze diffraction patterns (PXRD) to identify stable forms. For hygroscopic forms, use DSC/TGA to assess melting points (e.g., Form I: mp 273–278°C; Form II: mp 265–270°C) and moisture sorption profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
